molecular formula C20H28N2O3 B4246399 3-cyclohexyl-N-[2-(morpholine-4-carbonyl)phenyl]propanamide

3-cyclohexyl-N-[2-(morpholine-4-carbonyl)phenyl]propanamide

Cat. No.: B4246399
M. Wt: 344.4 g/mol
InChI Key: UEGKLNOVLUIYRH-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-[2-(morpholine-4-carbonyl)phenyl]propanamide is an organic compound with the molecular formula C20H28N2O3 It is characterized by the presence of a cyclohexyl group, a morpholinylcarbonyl group, and a phenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-[2-(morpholine-4-carbonyl)phenyl]propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of cyclohexylamine with 2-(4-morpholinylcarbonyl)benzoic acid to form an intermediate amide.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with propanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-[2-(morpholine-4-carbonyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amides.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides and carboxylic acids.

    Reduction: Formation of reduced amides and amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-cyclohexyl-N-[2-(morpholine-4-carbonyl)phenyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[2-(morpholine-4-carbonyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide
  • 4-(4-morpholinylcarbonyl)phenol

Uniqueness

3-cyclohexyl-N-[2-(morpholine-4-carbonyl)phenyl]propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, while the morpholinylcarbonyl and phenyl groups contribute to its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

3-cyclohexyl-N-[2-(morpholine-4-carbonyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c23-19(11-10-16-6-2-1-3-7-16)21-18-9-5-4-8-17(18)20(24)22-12-14-25-15-13-22/h4-5,8-9,16H,1-3,6-7,10-15H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGKLNOVLUIYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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